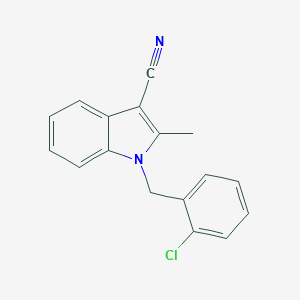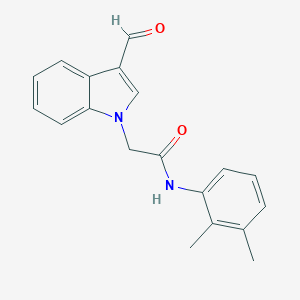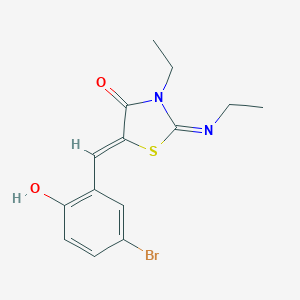![molecular formula C29H24ClFN2O3 B297804 3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B297804.png)
3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the quinazolinone family, which is known for its diverse pharmacological activities.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antioxidant activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Wirkmechanismus
The exact mechanism of action of 3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. It has also been shown to modulate the expression of various genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
In vitro and in vivo studies have demonstrated that 3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone has significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its diverse pharmacological activities. This compound has been shown to have antitumor, anti-inflammatory, and antioxidant activities, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety of this compound for use in humans.
Zukünftige Richtungen
The potential therapeutic applications of 3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone are vast, and there are several future directions for research in this area. One direction is to investigate the use of this compound in combination with other drugs for the treatment of cancer and other diseases. Another direction is to explore the potential use of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of this compound for use in humans.
Synthesemethoden
The synthesis of 3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone has been reported in the literature. The most common method involves the reaction of 4-chloroaniline with 4-fluorobenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then reacted with ethyl 3-aminobenzoate to form the final product. The synthesis of this compound has also been achieved using other methods, such as microwave-assisted synthesis and one-pot synthesis.
Eigenschaften
Produktname |
3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone |
|---|---|
Molekularformel |
C29H24ClFN2O3 |
Molekulargewicht |
503 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-2-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C29H24ClFN2O3/c1-2-35-27-17-20(9-16-26(27)36-18-19-7-12-22(31)13-8-19)28-32-25-6-4-3-5-24(25)29(34)33(28)23-14-10-21(30)11-15-23/h3-17,28,32H,2,18H2,1H3 |
InChI-Schlüssel |
MOXJQOPODRKRFN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)OCC5=CC=C(C=C5)F |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)OCC5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B297729.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297731.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]acetamide](/img/structure/B297732.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B297733.png)
![N-[1-oxo-1-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]propan-2-yl]-N-phenylmethanesulfonamide](/img/structure/B297734.png)

![2-{2-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-naphthyl)acetamide](/img/structure/B297738.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethyl]benzenesulfonamide](/img/structure/B297739.png)
![ethyl 2-[(1,2-dimethyl-1H-indol-3-yl)methylene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297741.png)
![ethyl 5-(2-methoxyphenyl)-2-[(3-methyl-2-thienyl)methylene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297743.png)
![5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2-[2-(2-propynyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B297744.png)
